molecular formula C10H18ClNO2 B2853987 Methyl (1R,2S)-2-piperidin-4-ylcyclopropane-1-carboxylate;hydrochloride CAS No. 2219380-20-6

Methyl (1R,2S)-2-piperidin-4-ylcyclopropane-1-carboxylate;hydrochloride

Cat. No.: B2853987
CAS No.: 2219380-20-6
M. Wt: 219.71 g/mol
InChI Key: VSOAVSBJPVICAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1R,2S)-2-piperidin-4-ylcyclopropane-1-carboxylate;hydrochloride is a synthetic compound often studied for its applications in various fields such as chemistry, biology, medicine, and industry. The compound features a cyclopropane ring fused to a piperidine moiety, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis typically begins with cyclopropane carboxylic acid and a piperidine derivative.

  • Reaction Steps: : The carboxylic acid is esterified using methanol under acidic conditions to yield methyl cyclopropane carboxylate. This intermediate then reacts with the piperidine derivative through an amidation process under controlled temperature and pressure to form the target compound.

  • Purification: : The product is purified via recrystallization or column chromatography to remove impurities.

Industrial Production Methods

Industrially, the synthesis involves similar steps but on a larger scale, using batch reactors or continuous flow systems to ensure scalability and efficiency. The use of automated systems helps in maintaining consistent reaction conditions and monitoring product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound undergoes oxidation reactions, typically involving the piperidine ring, with oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions can convert the carbonyl groups into hydroxyl groups using reducing agents like lithium aluminum hydride.

  • Substitution: : The compound's cyclopropane ring can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Alkyl halides, nucleophilic catalysts.

Major Products

  • Oxidation: : Formation of oxidized derivatives with ketone or aldehyde functionalities.

  • Reduction: : Reduced products featuring alcohol groups.

  • Substitution: : Substituted cyclopropane derivatives.

Scientific Research Applications

Chemistry

The compound serves as a model structure for studying cyclopropane and piperidine ring systems. Its reactivity and stability are of interest in synthetic organic chemistry.

Biology

It is used to study enzyme interactions and binding affinity due to its unique structural properties. The compound's derivatives can act as enzyme inhibitors or activators.

Medicine

In medicinal chemistry, the compound and its analogs are investigated for potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities.

Industry

In industrial applications, it acts as an intermediate for synthesizing more complex molecules. Its stability makes it useful in various chemical processes.

Mechanism of Action

The compound exerts its effects primarily through its interactions with molecular targets such as enzymes and receptors. The cyclopropane ring induces strain in the molecule, enhancing its reactivity and binding affinity. This allows the compound to modulate biological pathways and exhibit its effects. Specific molecular targets include neurotransmitter receptors, enzymes involved in metabolic processes, and cellular transport proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-piperidinylcyclopropane-1-carboxylate

  • Ethyl (1R,2S)-2-piperidin-4-ylcyclopropane-1-carboxylate

  • Propyl (1R,2S)-2-piperidin-4-ylcyclopropane-1-carboxylate

Uniqueness

Methyl (1R,2S)-2-piperidin-4-ylcyclopropane-1-carboxylate;hydrochloride is unique due to its specific stereochemistry and functional groups. The presence of the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs. The methyl ester group also offers unique reactivity patterns that are beneficial in synthetic transformations.

This compound holds considerable promise across multiple research and application domains, embodying the intricate dance of atoms that defines modern chemistry and pharmacology.

Properties

CAS No.

2219380-20-6

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

methyl 2-piperidin-4-ylcyclopropane-1-carboxylate;hydrochloride

InChI

InChI=1S/C10H17NO2.ClH/c1-13-10(12)9-6-8(9)7-2-4-11-5-3-7;/h7-9,11H,2-6H2,1H3;1H

InChI Key

VSOAVSBJPVICAY-UHFFFAOYSA-N

SMILES

COC(=O)C1CC1C2CCNCC2.Cl

Canonical SMILES

COC(=O)C1CC1C2CCNCC2.Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.